N,N,6-trimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Description
N,N,6-Trimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidin-4-amine core substituted with N,N,6-trimethyl groups and a piperazine-linked pyrazolo[1,5-a]pyrazine moiety. This structure positions it within a class of kinase-targeting molecules, as pyrazolo-pyrazine and pyrimidine scaffolds are common in inhibitors of mTOR, PI3K, and other signaling proteins . The piperazine linker enhances solubility and bioavailability, while the pyrazolo[1,5-a]pyrazine group may contribute to binding interactions with kinase ATP pockets .
Properties
IUPAC Name |
N,N,6-trimethyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-13-12-15(22(2)3)21-17(20-13)24-10-8-23(9-11-24)16-14-4-5-19-25(14)7-6-18-16/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUMYPDKZSPNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the halt of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, potentially inducing apoptosis within cells . This results in the inhibition of cell proliferation, particularly in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
OSI-027 (R39) and OXA-01 (R40)
Structural Features :
Pharmacological Data :
| Compound | mTORC1 IC50 | mTORC2 IC50 | PI3Kα IC50 | Selectivity (mTOR vs. PI3K) |
|---|---|---|---|---|
| OSI-027 (R39) | 22 nM | 65 nM | >10,000 nM | >100-fold |
| OXA-01 (R40) | 4 nM | N/A | 190 nM | ~47-fold |
Key Differences :
- The target compound’s pyrazolo[1,5-a]pyrazine core differs from the pyrazolo[3,4-d]pyrimidine in OSI-027/OXA-01, likely altering hinge-binding interactions in kinases .
- The N,N,6-trimethylpyrimidin-4-amine group may reduce metabolic instability compared to OSI-027’s morpholine substituent .
N-(4-Chlorophenyl)-6-(4-Methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Structural Features :
Activity :
Comparison :
4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline
Structural Features :
- Pyrazolo[1,5-a]pyrimidine core linked to quinoline via a phenyl-piperazine group .
Activity :
Key Differences :
- The target compound’s pyrazolo[1,5-a]pyrazine group and pyrimidin-4-amine core differentiate it from this quinoline-containing analog, suggesting divergent biological targets (e.g., kinases vs. BMP receptors) .
Brain-Penetrant BTK Inhibitors (e.g., Compound 33 in )
Activity :
- Designed for brain penetration, with covalent binding to BTK.
Comparison :
Physicochemical Data :
Preparation Methods
Activation of Pyrimidine
A chloropyrimidine intermediate, 2-chloro-N,N,6-trimethylpyrimidin-4-amine , is synthesized by treating 2,4-dichloropyrimidine with methylamine under basic conditions. Selective methylation at the 4-position is achieved using dimethyl sulfate and K₂CO₃ in 1,4-dioxane, mirroring methods in patent WO2016170545A1.
Piperazine Coupling
The chloropyrimidine reacts with piperazine in refluxing acetonitrile, facilitated by DIEA (N,N-diisopropylethylamine). Completion is monitored by TLC, with typical yields of 75–85% after extraction and crystallization.
Methylation Techniques for N,N,6-Trimethyl Groups
Dimethylation of Amine
The N,N-dimethyl moiety is installed via reductive amination or direct methylation. Using dimethyl sulfate and K₂CO₃ in 1,4-dioxane at 25–30°C, as described in WO2016170545A1, ensures selective dimethylation without over-alkylation.
C6-Methylation
Methylation at the pyrimidine’s 6-position employs methyl iodide in DMF with NaH as a base. Reaction completion within 2 hours at 0°C to room temperature prevents side product formation.
Purification and Characterization
Amorphous vs. Crystalline Forms
The final compound is isolated via solvent-antisolvent precipitation. Amorphous forms are obtained by adding a dichloromethane/methanol solution to hexanes, while crystalline Form-A is purified from ethyl acetate/heptane mixtures.
Analytical Confirmation
-
HPLC : Purity >98% (UV detection at 254 nm).
-
MS (ESI) : m/z 396.2 [M+H]⁺.
-
¹H NMR : Distinct signals for N,N-dimethyl (δ 3.05, s) and pyrazolo-pyrazine protons (δ 8.89, d).
Comparative Analysis of Synthetic Routes
Pathway A is favored for scalability and reproducibility, leveraging robust Suzuki-Miyaura conditions .
Q & A
Q. Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but require monitoring to prevent side reactions .
- Catalysts : Use of Pd catalysts for cross-coupling steps improves regioselectivity .
Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
A combination of techniques ensures accurate characterization:
| Technique | Application | Example Parameters |
|---|---|---|
| NMR Spectroscopy | Assigns proton/environment positions (e.g., methyl groups, piperazine protons). | ¹H NMR (500 MHz, DMSO-d6), ¹³C NMR |
| HPLC-MS | Confirms molecular weight and purity (>98% by area normalization) . | C18 column, acetonitrile/water gradient. |
| X-ray Crystallography | Resolves 3D structure (bond angles, packing) for crystalline derivatives . | Mo-Kα radiation, 100 K. |
Q. Key Considerations :
- Use deuterated solvents for NMR to avoid signal overlap.
- For crystallography, slow evaporation from dichloromethane/methanol often yields suitable crystals .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Methodological Answer:
SAR studies require iterative modifications and biological testing:
Substituent Variation :
- Modify methyl groups (N,N,6 positions) to ethyl/isopropyl to assess steric effects.
- Replace pyrazolo[1,5-a]pyrazine with pyrazolo[3,4-d]pyrimidine to evaluate core flexibility .
Biological Assays :
- Test against kinase panels (e.g., EGFR, CDK2) using enzymatic assays (IC₅₀ determination) .
- Compare cellular uptake in cancer vs. normal cell lines (e.g., MTT assays) .
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding poses with target proteins .
Q. Data Interpretation :
- Correlate substituent bulkiness with activity loss to identify steric constraints.
- Use QSAR models to predict activity for untested analogs .
Advanced: What strategies resolve contradictions between in vitro and in vivo activity data?
Methodological Answer:
Discrepancies often arise from bioavailability or metabolic stability issues. Address them via:
Physicochemical Profiling :
- Measure logP (e.g., shake-flask method) to assess lipid solubility. Poor logP (<2) may limit cellular uptake .
- Evaluate metabolic stability in liver microsomes (e.g., CYP450 lability) .
Formulation Adjustments :
- Use PEGylated nanoparticles to enhance solubility and prolong half-life .
Pharmacokinetic Studies :
- Conduct LC-MS/MS to quantify plasma/tissue concentrations over time .
Case Example :
If in vitro IC₅₀ is low (nM range) but in vivo efficacy is poor, check for rapid clearance using radiolabeled tracer studies .
Advanced: How can computational methods predict biological targets and binding mechanisms?
Methodological Answer:
Target Prediction :
- Use SwissTargetPrediction or PharmMapper to identify potential targets based on structural similarity .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (GROMACS) to assess binding stability and key interactions (e.g., hydrogen bonds with kinase hinge regions) .
Free Energy Calculations :
- Apply MM-PBSA/GBSA to estimate binding affinities and guide SAR .
Q. Validation :
- Cross-check with experimental data (e.g., SPR for binding kinetics) .
Basic: What reaction conditions optimize yield in pyrazolo-pyrimidine coupling steps?
Methodological Answer:
Key conditions for high-yield coupling:
- Catalyst : Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura cross-couplings .
- Base : K₂CO₃ or Cs₂CO₃ in anhydrous DMF at 100°C .
- Molar Ratios : 1:1.2 (core:piperazine derivative) to minimize unreacted starting material .
Q. Troubleshooting :
- If yield <50%, screen alternative ligands (e.g., XPhos) to enhance catalytic efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
